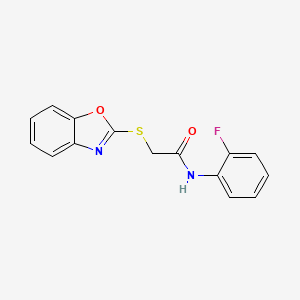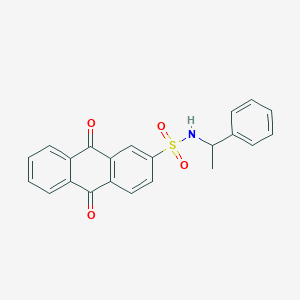![molecular formula C21H23BrClN7 B15012495 6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B15012495.png)
6-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound features a triazine core, substituted with bromophenyl, chloromethylphenyl, and diethyl groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
The synthesis of 6-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves multiple steps, starting with the preparation of the hydrazone intermediate. The reaction typically involves the condensation of 4-bromobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone. This intermediate is then reacted with 3-chloro-4-methylphenyl isocyanate and diethylamine in the presence of a base to yield the final triazine derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The bromophenyl and chloromethylphenyl groups can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The hydrazone moiety can be reduced to the corresponding hydrazine using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazine core can undergo nucleophilic substitution reactions, where the diethylamino groups can be replaced by other nucleophiles under appropriate conditions. Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
6-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or disrupting cellular processes. The triazine core may interact with DNA or proteins, leading to changes in their structure and function. These interactions can result in various biological effects, such as antimicrobial or anticancer activity.
Comparación Con Compuestos Similares
Compared to other similar compounds, 6-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N4-(3-CHLORO-4-METHYLPHENYL)-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE stands out due to its unique combination of substituents, which confer specific chemical and biological properties. Similar compounds include:
4-Bromobiphenyl: A simpler structure with bromine substitution, used in organic synthesis and materials science.
4-Bromophenyl 4-bromobenzoate: Known for its polymorphic forms and different mechanical properties.
(4-Bromophenyl)(4-methylphenyl)methanol:
This compound’s unique structure and properties make it a valuable subject for ongoing research and development in various scientific fields.
Propiedades
Fórmula molecular |
C21H23BrClN7 |
|---|---|
Peso molecular |
488.8 g/mol |
Nombre IUPAC |
4-N-[(E)-(4-bromophenyl)methylideneamino]-6-N-(3-chloro-4-methylphenyl)-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H23BrClN7/c1-4-30(5-2)21-27-19(25-17-11-6-14(3)18(23)12-17)26-20(28-21)29-24-13-15-7-9-16(22)10-8-15/h6-13H,4-5H2,1-3H3,(H2,25,26,27,28,29)/b24-13+ |
Clave InChI |
KQVTVJOYZBEESZ-ZMOGYAJESA-N |
SMILES isomérico |
CCN(CC)C1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)Br)NC3=CC(=C(C=C3)C)Cl |
SMILES canónico |
CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)Br)NC3=CC(=C(C=C3)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-bis[(E)-(4-chloro-3-nitrophenyl)methylidene]biphenyl-2,2'-diamine](/img/structure/B15012414.png)
![(2R,3R,10bS)-2-(3-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B15012419.png)

![4-tert-butyl-N-[2-({2-[(2,6-diethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B15012424.png)
![2-{[6-({(Z)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-1,3-benzothiazol-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)propanamide](/img/structure/B15012445.png)
![(Morpholin-4-ylmethyl)[(2-oxoazepan-1-yl)methyl]phosphinic acid](/img/structure/B15012449.png)

![N-[2-({1-oxo-1-[(2,4,6-trimethylphenyl)amino]propan-2-yl}sulfanyl)-1,3-benzothiazol-6-yl]naphthalene-1-carboxamide](/img/structure/B15012451.png)
![2-methoxy-4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-bromobenzoate](/img/structure/B15012455.png)
![(2E)-3-imino-3-(morpholin-4-yl)-2-{2-[2-(trifluoromethyl)phenyl]hydrazinylidene}propanenitrile](/img/structure/B15012459.png)
![2,4-dimethoxy-N-{(E)-[3-nitro-4-(quinolin-5-ylsulfanyl)phenyl]methylidene}aniline](/img/structure/B15012464.png)
![3-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-4H-1,2,4-triazol-4-amine](/img/structure/B15012490.png)
![2-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15012497.png)
![N-Dibenzo[B,D]furan-3-YL-N-[(E)-1-(4-morpholino-3-nitrophenyl)methylidene]amine](/img/structure/B15012500.png)
